molecular formula C16H14F3N3O3S B2591319 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 2034544-74-4

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2591319
CAS No.: 2034544-74-4
M. Wt: 385.36
InChI Key: NFOIOZHROIQTMU-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) discusses the microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. The synthesized compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, suggesting the potential of such structures for anticancer drug development (Tiwari et al., 2017).

Charge-Transfer Chromophores

Chen et al. (2011) explored the synthesis of strong charge-transfer chromophores through reactions involving donor-substituted alkynes. This study highlights the creation of novel compounds with potential applications in materials science, particularly for electronic and photonic devices (Chen et al., 2011).

Antibacterial Agents

Research by Palkar et al. (2017) on the design, synthesis, and QSAR studies of novel analogs of benzothiazolyl substituted pyrazol-5-ones revealed compounds with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential for developing new antibacterial agents from benzothiazolyl structures (Palkar et al., 2017).

Stearoyl-CoA Desaturase-1 Inhibitors

A study by Uto et al. (2009) reported on the optimization of benzamides as potent inhibitors of stearoyl-CoA desaturase-1, highlighting the therapeutic potential of such compounds in treating metabolic diseases (Uto et al., 2009).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-21-13-7-6-12(9-14(13)22(2)26(21,24)25)20-15(23)10-4-3-5-11(8-10)16(17,18)19/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOIOZHROIQTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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